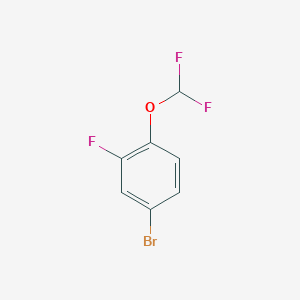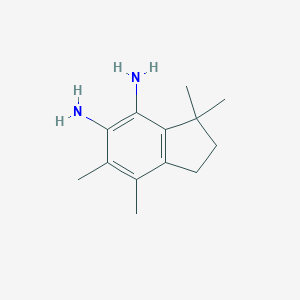
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine (TDI) is a chemical compound with a molecular formula of C14H20N2. It is a diamine derivative of indene, which has been widely used in various fields, including material science, organic synthesis, and biomedical research.
Mécanisme D'action
The mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In animal studies, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine also has some limitations, such as its low solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and experimental conditions.
Orientations Futures
There are several future directions for the research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. First, the mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine needs to be further elucidated to better understand its biological activities. Second, the synthesis of new derivatives of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine with improved solubility and biological activities should be explored. Third, the potential of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine as a therapeutic agent for various diseases, such as cancer and inflammation, should be further investigated. Finally, the application of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine in material science, such as the synthesis of new polymers with unique properties, should be explored.
Conclusion
In conclusion, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is a chemical compound with a wide range of scientific research applications, including organic synthesis, material science, and biomedical research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is needed to fully understand its potential as a therapeutic agent and its application in material science.
Méthodes De Synthèse
The synthesis of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine involves the reaction of 3,3,6,7-tetramethylindan-1-one with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. The yield of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the ratio of the reactants.
Applications De Recherche Scientifique
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been widely used in various scientific research fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a building block to synthesize a variety of compounds, such as heterocyclic compounds and chiral ligands. In material science, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a monomer to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In biomedical research, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.
Propriétés
Numéro CAS |
156485-24-4 |
|---|---|
Nom du produit |
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine |
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
Clé InChI |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Synonymes |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



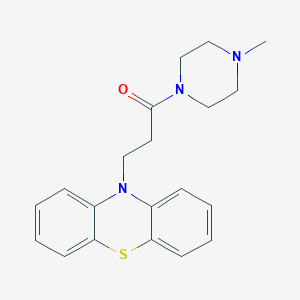
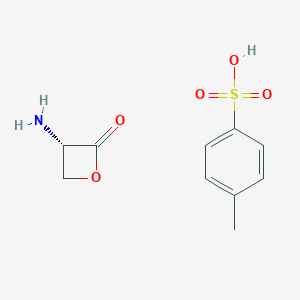
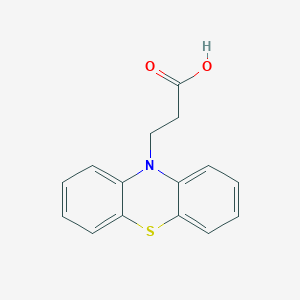
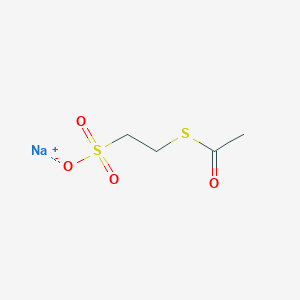
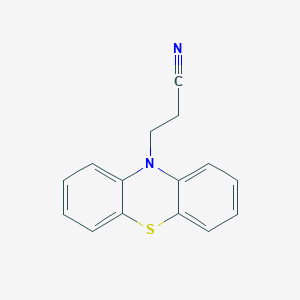
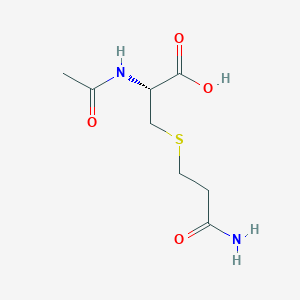
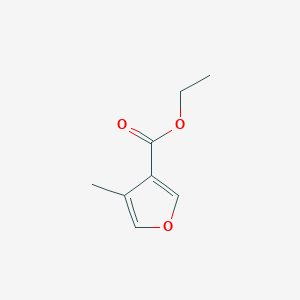
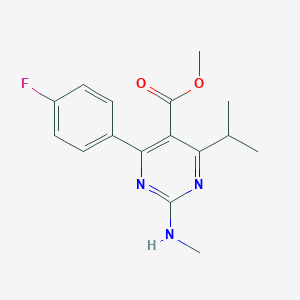
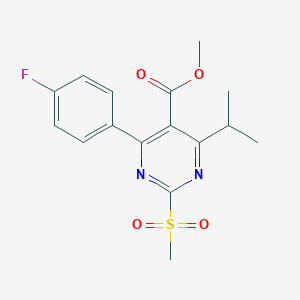
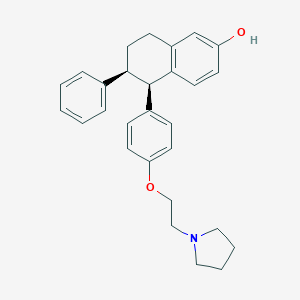
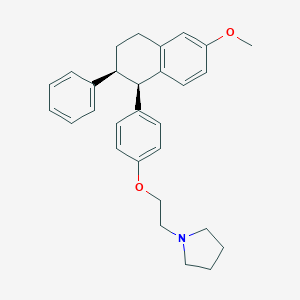
![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
